![molecular formula C32H43N7O6 B10823767 benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate](/img/structure/B10823767.png)
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 8, identified by the PubMed ID 33655614, is a synthetic organic molecule known for its inhibitory activity against the main protease (Mpro) of the SARS-CoV-2 virus. This compound has garnered significant attention due to its potential therapeutic applications in treating COVID-19 by targeting a crucial enzyme necessary for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound 8 involves a multi-step process starting from commercially available precursors. The key steps include:
Formation of the core structure: The initial step involves the formation of a benzyl carbamate core through a reaction between benzyl alcohol and carbamoyl chloride under basic conditions.
Introduction of side chains: Subsequent steps involve the introduction of various side chains through amide bond formation and carbamate linkages. These reactions typically use reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Final modifications:
Industrial Production Methods: While detailed industrial production methods are not explicitly documented, the synthesis of such compounds on an industrial scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions: Compound 8 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can be employed to modify the carbamate groups, potentially converting them into amines.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various derivatives of the original compound, which can be further analyzed for their biological activity and potential therapeutic applications.
Scientific Research Applications
Compound 8 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the inhibition of viral proteases and the development of antiviral agents.
Biology: The compound is used in biochemical assays to understand the mechanism of SARS-CoV-2 Mpro inhibition.
Medicine: Its primary application is in the development of antiviral drugs aimed at treating COVID-19.
Industry: Potential industrial applications include the large-scale synthesis of antiviral agents and the development of diagnostic tools for viral infections.
Mechanism of Action
The mechanism by which Compound 8 exerts its effects involves the inhibition of the SARS-CoV-2 main protease (Mpro). This enzyme is essential for the processing of viral polyproteins into functional units necessary for viral replication. Compound 8 binds to the active site of Mpro, preventing the cleavage of polyproteins and thereby inhibiting viral replication. The molecular targets include specific amino acid residues within the active site of the protease, and the pathways involved are those related to viral protein synthesis and processing .
Comparison with Similar Compounds
Compound 17: Another SARS-CoV-2 Mpro inhibitor with a similar mechanism of action.
Nirmatrelvir: A clinically approved protease inhibitor used in combination with ritonavir for the treatment of COVID-19.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
Uniqueness: Compound 8 is unique due to its specific structural features that confer high binding affinity and specificity towards the SARS-CoV-2 Mpro. Its design incorporates multiple functional groups that enhance its inhibitory activity, making it a promising candidate for further development as an antiviral agent.
Properties
Molecular Formula |
C32H43N7O6 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3-amino-3-oxopropyl)-cyanoamino]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C32H43N7O6/c1-6-24(36-31(44)45-20-23-15-11-8-12-16-23)28(41)37-27(32(2,3)4)29(42)35-25(19-22-13-9-7-10-14-22)30(43)38(5)39(21-33)18-17-26(34)40/h7-16,24-25,27H,6,17-20H2,1-5H3,(H2,34,40)(H,35,42)(H,36,44)(H,37,41)/t24-,25-,27+/m0/s1 |
InChI Key |
JGNSKMJHNUAKGY-OHSXHVKISA-N |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)N(CCC(=O)N)C#N)C(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)N(CCC(=O)N)C#N)C(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10823697.png)

![[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate](/img/structure/B10823712.png)
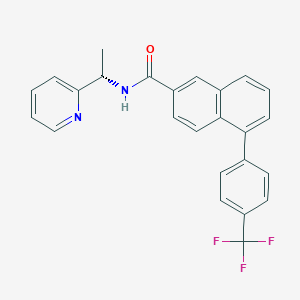
![N-cyclobutyl-2-[3-(2-piperidin-1-ylethylsulfamoylamino)phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B10823721.png)
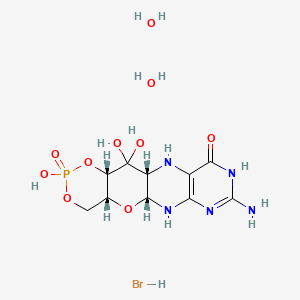
![1,4-Bis(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]butane-1,4-dione](/img/structure/B10823730.png)
![[(1S)-1-[[2-[[(2R)-2-[[(2R)-2-acetamido-2-cyclopentylacetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]ethyl]boronic acid](/img/structure/B10823738.png)
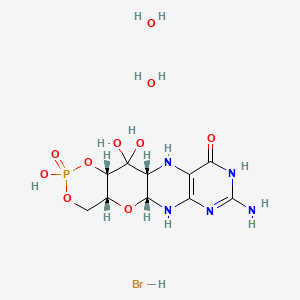
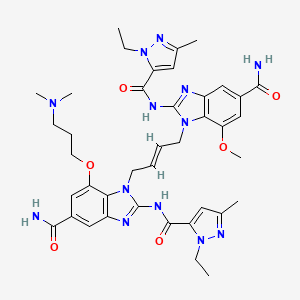
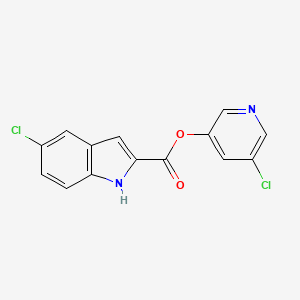
![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)
![(2S,4R,10S,12S,27R,28S,42S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone](/img/structure/B10823776.png)
